molecular formula C13H21NO B8678658 N-Hexyl-3-methoxyaniline CAS No. 72504-91-7

N-Hexyl-3-methoxyaniline

Cat. No. B8678658
Key on ui cas rn: 72504-91-7
M. Wt: 207.31 g/mol
InChI Key: KDAAZJGHSSHRLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06562989B2

Procedure details

3-Chloroanisole (74 mg, 0.52 mmol) reacted with n-hexylamine (65 mg, 0.64 mmol) according to procedure B using 1 mol % of Pd(dba)2, 2 mol % of Ph5FcP(t-Bu)2, and sodium tert-butoxide (58 mg, 0.60 mmol) in toluene at 100° C. to give the title compound (103 mg, 95%) as a colorless oil. Also 3-bromoanisole was converted to the title amine in 85% yield by procedure A: 1H-NMR (400 MHz, CDCl3): δ 6.99 (t, 1H, J=8.0 Hz), 6.19-6.13 (m, 2H), 6.08 (app.t, 1H, J=2.4 Hz), 3.70 (s, 3H), 3.55 (bs, 1H), 3.01 (t, 2H, J=7.2 Hz), 1.53 (m, 2H), 1.33 (m, 2H), 1.24 (m, 4H), 0.83 (t, 3H, J=6.8 Hz). 13C{1H}-NMR (100 MHz, CDCl3): δ 160.81, 149.91, 129.87, 105.86, 102.09, 98.53, 55.01, 43.95, 31.61, 29.47, 26.81, 22.60, 14.01. GC/MS(EI): m/z 207 (M+), 136. Anal. Calcd for C13H21NO: C, 75.23; H, 10.21; N, 6.76. Found: C,75.25; H, 10.33; N, 6.86.
Quantity
74 mg
Type
reactant
Reaction Step One
Quantity
65 mg
Type
reactant
Reaction Step One
[Compound]
Name
Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
58 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Yield
95%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]([O:8][CH3:9])[CH:5]=[CH:6][CH:7]=1.[CH2:10]([NH2:16])[CH2:11][CH2:12][CH2:13][CH2:14][CH3:15].CC(C)([O-])C.[Na+]>C1(C)C=CC=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd]>[CH2:10]([NH:16][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH3:9])[CH:3]=1)[CH2:11][CH2:12][CH2:13][CH2:14][CH3:15] |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
74 mg
Type
reactant
Smiles
ClC=1C=C(C=CC1)OC
Name
Quantity
65 mg
Type
reactant
Smiles
C(CCCCC)N
Step Two
Name
Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
58 mg
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 100° C.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)NC1=CC(=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 103 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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